Cas no 20913-18-2 (Obtucarbamate B)
Obtucarbamate B Chemical and Physical Properties
Names and Identifiers
-
- Obtucarbamate B
- 2-Methyl-1,3-phenylenedicarbamic acid methyl ester
- Dimethyl toluene-2,6-dicarbamate
- [ "" ]
- G68675
- CHEMBL3966431
- HY-N3162
- Carbamic acid, N,N'-(2-methyl-1,3-phenylene)bis-, C,C'-dimethyl ester
- 20913-18-2
- methyl N-[3-(methoxycarbonylamino)-2-methylphenyl]carbamate
- SCHEMBL7785858
- CS-0023399
- AC-34180
- DA-76366
- ObtucarbamateB
- METHYL N-{3-[(METHOXYCARBONYL)AMINO]-2-METHYLPHENYL}CARBAMATE
- AKOS032948254
- Dimethyl (2-methyl-1,3-phenylene)dicarbamate
- FS-8618
-
- Inchi: 1S/C11H14N2O4/c1-7-8(12-10(14)16-2)5-4-6-9(7)13-11(15)17-3/h4-6H,1-3H3,(H,12,14)(H,13,15)
- InChI Key: JNNLWOJZIPJIQG-UHFFFAOYSA-N
- SMILES: O(C)C(NC1C=CC=C(C=1C)NC(=O)OC)=O
Computed Properties
- Exact Mass: 238.09535693 g/mol
- Monoisotopic Mass: 238.09535693 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 238.24
- XLogP3: 1.4
- Topological Polar Surface Area: 76.7Ų
Experimental Properties
- Color/Form: Powder
Obtucarbamate B Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6037-5 mg |
Obtucarbamate B |
20913-18-2 | 5mg |
¥4615.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O56570-5mg |
Obtucarbamate B |
20913-18-2 | 5mg |
¥4800.0 | 2021-09-08 | ||
| S e l l e c k ZHONG GUO | E2180-1mg |
Obtucarbamate B |
20913-18-2 | 1mg |
¥4414.97 | 2022-04-26 | ||
| S e l l e c k ZHONG GUO | E2180-5mg |
Obtucarbamate B |
20913-18-2 | 5mg |
¥13243.86 | 2022-04-26 | ||
| TargetMol Chemicals | TN6037-1 ml * 10 mm |
Obtucarbamate B |
20913-18-2 | 1 ml * 10 mm |
¥ 3430 | 2024-07-19 | ||
| A2B Chem LLC | AB19114-1mg |
Obtucarbamate B |
20913-18-2 | 98% | 1mg |
$59.00 | 2024-04-20 | |
| A2B Chem LLC | AB19114-5mg |
Obtucarbamate B |
20913-18-2 | 98% | 5mg |
$204.00 | 2024-04-20 | |
| TargetMol Chemicals | TN6037-5 mg |
Obtucarbamate B |
20913-18-2 | 98% | 5mg |
¥ 3,330 | 2023-07-10 | |
| TargetMol Chemicals | TN6037-1 mL * 10 mM (in DMSO) |
Obtucarbamate B |
20913-18-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3430 | 2023-09-15 | |
| TargetMol Chemicals | TN6037-5mg |
Obtucarbamate B |
20913-18-2 | 5mg |
¥ 3330 | 2024-07-19 |
Obtucarbamate B Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on Obtucarbamate B
Comprehensive Overview of Obtucarbamate B (CAS No. 20913-18-2): Properties, Applications, and Research Insights
Obtucarbamate B (CAS No. 20913-18-2) is a specialized organic compound garnering attention in pharmaceutical and biochemical research due to its unique structural properties and potential therapeutic applications. This carbamate derivative is characterized by its molecular stability and selective reactivity, making it a subject of interest for drug development and enzymatic studies. Researchers are particularly intrigued by its potential as a bioactive scaffold in designing novel small-molecule inhibitors.
In recent years, the demand for Obtucarbamate B has surged alongside advancements in targeted drug delivery systems and precision medicine. Its molecular framework allows for modifications that enhance bioavailability, a critical factor addressed in trending topics like AI-driven drug discovery and computational chemistry. Laboratories frequently search for high-purity Obtucarbamate B suppliers, reflecting its niche yet growing role in R&D pipelines.
The compound’s mechanism of action involves selective binding to specific protein domains, a feature explored in cancer immunotherapy and neurodegenerative disease research. Studies published in journals such as Journal of Medicinal Chemistry highlight its low cytotoxicity profile, aligning with the industry’s shift toward safer synthetic intermediates. This positions CAS No. 20913-18-2 as a candidate for green chemistry initiatives, another hot topic in 2024.
From a technical perspective, Obtucarbamate B exhibits solubility in polar aprotic solvents, a property leveraged in high-throughput screening assays. Its stability under physiological pH ranges (6–8) makes it suitable for in vitro diagnostics, a sector experiencing rapid growth due to increased demand for point-of-care testing technologies. Analytical methods like HPLC and LC-MS are commonly employed for quality control, ensuring batch-to-batch reproducibility.
Emerging applications include its use as a molecular probe in studying enzyme kinetics, particularly serine hydrolases. This aligns with frequent search queries such as "enzyme inhibitor design" and "allosteric modulation techniques". The compound’s structure-activity relationship (SAR) data is actively curated in databases like PubChem, supporting machine learning models for predictive pharmacology.
Regulatory compliance remains a key consideration for Obtucarbamate B manufacturers. The compound falls under REACH and GMP guidelines for research chemicals, with certificates of analysis (CoA) being a critical requirement for academic and industrial buyers. This addresses common user concerns about material traceability and regulatory documentation in procurement processes.
Future research directions may explore its potential in epigenetic modulation, given the rising interest in histone deacetylase (HDAC) inhibitors. With the global pharmaceutical intermediates market projected to grow at 6.2% CAGR (2024–2030), CAS No. 20913-18-2 could see expanded utilization in combinatorial chemistry libraries and fragment-based drug design platforms.
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